1-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione
Overview
Description
1-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research in organic synthesis and chemical reactions has explored the transformation and reactivity of compounds similar to "1-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1H-indol-1-yl)-2,5-pyrrolidinedione." Studies have demonstrated the synthesis of complex heterocyclic compounds through multi-component reactions, highlighting the versatility of these molecules in constructing polyheterocyclic systems with potential pharmaceutical applications (Cao et al., 2018). Another example includes the development of new synthetic routes for pyridine and fused pyridine derivatives, showcasing the reactivity of these compounds in creating diverse chemical structures with potential applications in drug development and materials science (Al-Issa, 2012).
Catalysis
Some studies focus on the use of indole-based ligands for catalysis, offering insights into the synthesis of palladacycles with potential applications as catalysts in organic reactions. These findings are significant for the development of more efficient and selective catalytic processes in synthetic chemistry (Singh et al., 2017).
Antimicrobial and Anticancer Research
The exploration of antimicrobial and anticancer properties of related compounds has been a significant area of interest. Research in this field has led to the discovery of novel compounds with promising antimycobacterial activity, contributing to the development of new therapeutic agents for treating infectious diseases (Biava et al., 2008). Additionally, the synthesis and evaluation of novel oxadiazoles as apoptosis inducers and potential anticancer agents highlight the therapeutic potential of these compounds in cancer treatment (Zhang et al., 2005).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylbenzaldehyde and 2,3-dihydro-1H-indole.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-chloro-4-methylbenzaldehyde and 2,3-dihydro-1H-indole under acidic or basic conditions.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring, often facilitated by a catalyst or under specific temperature and pressure conditions.
Final Product: The final step involves purification and isolation of the desired product, this compound, using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-3-(2,3-dihydro-1H-indol-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2,3-dihydroindol-1-yl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-6-7-14(10-15(12)20)22-18(23)11-17(19(22)24)21-9-8-13-4-2-3-5-16(13)21/h2-7,10,17H,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUAYZVPLBNBCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C43)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808729 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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